Sodium Picosulfate (Standard)

Bowel Preparation Colonoscopy Comparative Efficacy

Sodium Picosulfate is a diphenylmethane derivative stimulant laxative, functioning as a prodrug that requires activation by colonic bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). As a reference standard, its primary use is in pharmaceutical quality control (QC) and analytical method validation, not as a therapeutic agent.

Molecular Formula C18H13NNa2O8S2
Molecular Weight 481.4 g/mol
Cat. No. B15559305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Picosulfate (Standard)
Molecular FormulaC18H13NNa2O8S2
Molecular Weight481.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyGOZDTZWAMGHLDY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sodium Picosulfate Standard: Purity Specifications and Primary Applications in Pharmaceutical QC


Sodium Picosulfate is a diphenylmethane derivative stimulant laxative, functioning as a prodrug that requires activation by colonic bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) [1]. As a reference standard, its primary use is in pharmaceutical quality control (QC) and analytical method validation, not as a therapeutic agent. Pharmacopoeial monographs, such as those from the USP and BP/EP, specify a purity of 98.0-102.0% and 98.5-100.5% (anhydrous basis), respectively, defining the benchmark for analytical standards used in assay and impurity testing [2][3]. The compound is a white or almost white crystalline powder, freely soluble in water [3].

Sodium Picosulfate Standard: Why Not All Reference Materials Are Interchangeable


Substituting a Sodium Picosulfate standard with a close analog like Bisacodyl, or even a non-certified Sodium Picosulfate material, is scientifically unsound for analytical applications. Although both Sodium Picosulfate and Bisacodyl share the same active metabolite (BHPM) [1], they possess distinct chemical structures, solubility profiles, and degradation pathways that critically impact analytical method selectivity and system suitability [2]. Furthermore, the use of non-pharmacopoeial grade material for QC testing of pharmaceutical products introduces unverified impurities that can compromise assay accuracy and stability-indicating method validation. The specific impurity profile of a Sodium Picosulfate standard is governed by compendial monographs, and only a certified standard ensures traceability and compliance for drug product release testing .

Quantitative Differentiation of Sodium Picosulfate from Comparators: Evidence-Based Selection Guide


Superior Colon Cleansing Efficacy of Sodium Picosulfate/Magnesium Citrate vs. 2-L PEG-3350 with Bisacodyl

In a multicenter, assessor-blinded, randomized Phase 3 study, a split-dose regimen of sodium picosulfate/magnesium citrate (P/MC) demonstrated significantly superior colon cleansing compared to a day-before preparation with 2-L polyethylene glycol (PEG)-3350 and bisacodyl tablets [1]. The primary endpoint of overall colon cleaning was achieved in a higher proportion of patients in the P/MC group, with a quantified difference of 9.8 percentage points (84.2% vs. 74.4%). This advantage was consistent across all colon segments assessed.

Bowel Preparation Colonoscopy Comparative Efficacy

Reduced Tolerability-Related Symptoms with Sodium Picosulfate/Magnesium Citrate vs. 2-L PEG with Bisacodyl

The Bowklean Study, a multicenter, randomized, parallel-group trial, compared a 300-mL small-volume sodium picosulfate/magnesium citrate (PSMC) preparation to a 2-L polyethylene glycol (PEG)/bisacodyl preparation in 631 patients [1]. The study found that PSMC was associated with significantly better tolerability. A network meta-analysis also ranked sodium picosulfate as the top bowel cleanser for lower comparative risk of nausea, vomiting, and cramping [2].

Patient Tolerability Bowel Preparation Sodium Picosulfate

Pharmacopoeial Purity Requirements for Analytical Standards: USP vs. BP/EP Specifications

For analytical method development and QC, the purity specifications of a reference standard are critical. The USP monograph for Sodium Picosulfate defines an acceptance range of 98.0% to 102.0% (on an anhydrous basis) [1], while the BP/EP monograph has a narrower range of 98.5% to 100.5% (anhydrous substance) [2]. Both are defined for use with specific pharmacopoeial methods and provide a benchmark against which other analytical or working standards can be assessed.

Pharmaceutical Analysis Reference Standards Purity Specification

Characterized Stability Profile: Quantified Degradation Under Forced Conditions

A validated stability-indicating RP-HPLC method has been developed to monitor the degradation of sodium picosulfate under thermal and oxidative stress [1][2]. This method effectively separates the active drug from its degradation products. A more recent study comprehensively characterized the forced degradation behavior of the drug substance, identifying and analyzing 15 process-related impurities and degradants in a single HPLC method, demonstrating a highly detailed understanding of its stability profile [3]. This is in contrast to earlier methods that only monitored a single major alkaline degradation product.

Stability-Indicating Method Forced Degradation Impurity Profiling

Optimal Research and Industrial Applications for Sodium Picosulfate Standards


Pharmaceutical QC for API and Finished Dosage Form Release Testing

Sodium Picosulfate standards are essential for the quantitative assay of the active pharmaceutical ingredient (API) and finished drug products as per USP and BP/EP monographs [1][2]. Certified Reference Materials (CRMs) traceable to these pharmacopoeias are used to calibrate HPLC systems and validate analytical methods to ensure product meets the specified purity range of 98.0-102.0% or 98.5-100.5%.

Development and Validation of Stability-Indicating Methods

Given its known degradation pathways under thermal, oxidative, and hydrolytic stress [1], a Sodium Picosulfate standard is critical for developing and validating stability-indicating analytical methods. Researchers use the standard to identify and quantify known impurities, including the 15 process-related degradants characterized in recent studies [2], ensuring the method can accurately track drug stability over its shelf life.

Comparative Impurity Profiling and ANDA/DMF Submissions

For generic drug development, a highly characterized Sodium Picosulfate standard is necessary for comparative impurity profiling against the Reference Listed Drug (RLD). The detailed characterization of specific impurities, such as EP Impurity A and Impurity B [1], is essential data for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate pharmaceutical equivalence and ensure regulatory compliance.

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